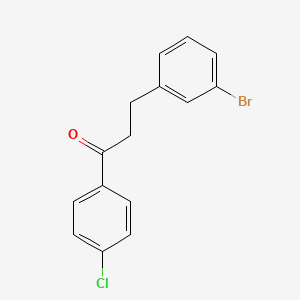

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic ketone compounds. The official International Union of Pure and Applied Chemistry name designates the compound as 1-(4-chlorophenyl)-3-(3-bromophenyl)propan-1-one, reflecting the priority given to the ketone functional group in the naming hierarchy. The Chemical Abstracts Service registry number for this compound is 898782-42-8, providing a unique identifier for database searches and chemical inventory management. Alternative systematic names include 3-(3-bromophenyl)-1-(4-chlorophenyl)-1-propanone, which emphasizes the propanone backbone structure while maintaining clarity regarding substituent positions.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAQAMYBIJYBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701229393 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-42-8 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

- Reactants : 3-bromobenzene and 4-chlorobenzoyl chloride (or derivatives thereof)

- Catalyst : Aluminum chloride (AlCl3) or other Lewis acids

- Solvent : Anhydrous solvents such as dichloromethane or carbon disulfide

- Conditions : Controlled temperature (often 0°C to room temperature), anhydrous environment to prevent hydrolysis of acyl chloride

The reaction proceeds via the formation of an acylium ion from the acyl chloride and Lewis acid, which then electrophilically attacks the aromatic ring of 3-bromobenzene, yielding the ketone product after work-up.

Detailed Preparation Method

Stepwise Synthesis

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4-chlorobenzoyl chloride | React 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux | Formation of acyl chloride |

| 2 | Friedel-Crafts acylation | React 3-bromobenzene with 4-chlorobenzoyl chloride in presence of AlCl3 at 0–25°C in anhydrous solvent | Formation of this compound |

| 3 | Work-up and purification | Quench reaction with ice-water, extract organic layer, wash, dry, and purify by recrystallization or chromatography | Pure target ketone |

Reaction Conditions and Optimization

- Catalyst Loading : Typically 1.0–1.5 equivalents of AlCl3 relative to acyl chloride

- Temperature Control : Maintaining low temperature during addition minimizes side reactions and polyacylation

- Reaction Time : 2–6 hours depending on scale and reactivity

- Solvent Choice : Dichloromethane preferred for good solubility and ease of removal

Industrial Considerations

In industrial production, continuous flow reactors are often employed for Friedel-Crafts acylation to enhance mixing, heat transfer, and reaction control. Automated systems allow precise control over parameters such as temperature, pressure, and reactant feed rates, improving yield and purity.

Data Table: Representative Experimental Conditions and Yields

| Parameter | Typical Value | Notes |

|---|---|---|

| 3-Bromobenzene | 1.0 equivalent | Starting aromatic compound |

| 4-Chlorobenzoyl chloride | 1.1 equivalents | Slight excess to drive reaction |

| AlCl3 | 1.2 equivalents | Lewis acid catalyst |

| Solvent | Anhydrous dichloromethane | Prevents hydrolysis |

| Temperature | 0–25°C | Controlled to minimize side reactions |

| Reaction Time | 3–5 hours | Monitored by TLC or GC-MS |

| Work-up | Ice-water quench, extraction | Standard organic work-up |

| Purification | Recrystallization or chromatography | Yields pure ketone |

| Yield | 75–85% | Depending on scale and purity |

Research Findings and Analysis

- Catalyst Efficiency : AlCl3 remains the most effective catalyst for this acylation, though alternatives like FeCl3 or BF3·OEt2 have been tested with lower yields.

- Substituent Effects : The presence of bromine and chlorine on the aromatic rings influences electron density and reactivity; bromine is ortho/para-directing but bulky, requiring careful temperature control to avoid polyacylation.

- Purity and Characterization : Products are typically characterized by NMR, IR, and mass spectrometry to confirm structure and purity. High-performance liquid chromatography (HPLC) can be used for purity assessment, especially if chiral centers are involved in derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Chemistry

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituent pattern allows for the exploration of new chemical reactions and the development of novel compounds.

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Investigations into its cytotoxic effects reveal promising results against cancer cell lines. For instance, related compounds have shown IC50 values indicating substantial potency against lung cancer cells (A549) and breast cancer cells (MCF-7) .

Pharmaceutical Applications

Due to its ability to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2D6), this compound is being studied for its implications in drug metabolism and pharmacokinetics. This inhibition can affect the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts .

Data Table: Biological Activities

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 Lung Cancer Cells | 5.0 | Induction of apoptosis |

| This compound | MCF-7 Breast Cancer Cells | 4.0 | Antiproliferative via microtubule destabilization |

| 3-(4-Chlorophenyl)-1-(3-bromophenyl)propan-1-one | COX Enzymes | 2.5 | Inhibition of enzyme activity |

Case Study 1: Anticancer Activity

A study evaluated various derivatives of aryl ketones similar to this compound, revealing significant cytotoxic effects against MCF-7 cells. The presence of halogens was linked to increased cytotoxicity, suggesting that structural modifications could enhance anticancer properties .

Case Study 2: Enzyme Interaction

Research focused on the inhibition of cyclooxygenase (COX) enzymes by structurally related compounds indicated effective inhibition leading to reduced prostaglandin synthesis. This suggests potential applications in anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine substituents enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Bromophenyl)-1-phenylpropan-1-one

- 3-(4-Chlorophenyl)-1-phenylpropan-1-one

- 3-(3-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

Uniqueness

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrClO, with a molecular weight of approximately 323.61 g/mol. The compound features a propanone backbone with bromine and chlorine substituents on distinct phenyl rings, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions, impacting the pharmacokinetics of co-administered medications.

The presence of halogen atoms (bromine and chlorine) enhances the compound's binding affinity to these targets, allowing it to modulate biological pathways effectively. This characteristic makes it a candidate for further exploration in drug discovery and development.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. In vitro tests have demonstrated its effectiveness in inhibiting bacterial growth, with significant results against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for similar compounds suggest that this compound may also possess comparable activities .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effectiveness of this compound:

Q & A

Basic Research Question

- ¹H-NMR : Characteristic peaks for aromatic protons (δ 7.2–8.1 ppm), ketone carbonyl (δ ~2.5 ppm), and methylene/methyl groups (δ 1.5–2.2 ppm) .

- FTIR : Stretching vibrations for C=O (~1678 cm⁻¹) and C-Br/C-Cl bonds (550–650 cm⁻¹) .

- UV-Vis : Conjugation-dependent λmax (~280–320 nm) for chalcone derivatives .

Advanced Method : Single-crystal X-ray diffraction (using SHELX suite ) resolves bond lengths and angles, confirming stereochemistry. For example, C=O bond length typically ~1.22 Å, and halogen positions validated against simulated powder patterns .

What in vitro models are appropriate for evaluating cytotoxic activity, and how should conflicting IC₅₀ values be interpreted?

Basic Research Question

- Cell lines : MCF-7 (breast cancer) and Vero (normal cells) are standard models. Presto Blue™ assays measure viability via fluorescence/absorbance .

- IC₅₀ variability : For analogs, IC₅₀ ranges from 22.41 ppm (highly cytotoxic) to 1,484.75 ppm (non-toxic) due to substituent effects (e.g., bromine enhances activity vs. chlorine) .

Advanced Analysis : Discrepancies may arise from assay conditions (e.g., incubation time, cell density) or compound stability. Normalize data using positive controls (e.g., doxorubicin) and validate via dose-response curves .

What computational strategies predict binding interactions with biological targets like kinases?

Advanced Research Question

- Molecular docking (AutoDock/Vina) : Simulates ligand-receptor interactions. For chalcones, the ketone and halogens often bind ATP pockets in kinases via H-bonding and hydrophobic interactions .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) to prioritize analogs .

- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with cytotoxicity .

How do structural modifications impact pharmacological profiles and metabolic stability?

Advanced Research Question

- Halogen positioning : 3-Bromophenyl enhances cytotoxicity (IC₅₀ = 422.22 ppm) vs. 4-chlorophenyl (IC₅₀ = 1,484.75 ppm) due to improved membrane permeability .

- Ketone vs. hydroxyl : Propan-1-one derivatives show higher metabolic stability than alcohol analogs (e.g., 3-Amino-3-(4-chlorophenyl)-1-propanol) due to reduced Phase I oxidation .

- Bulkier substituents : 4-Isopropyl groups improve lipophilicity (logP ↑) but may reduce solubility, requiring formulation optimization .

How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Advanced Research Question

- Graph-set analysis : SHELXL-refined structures identify recurring motifs (e.g., R₂²(8) rings) .

- Hirshfeld surfaces : Quantify halogen∙∙∙π interactions (Br∙∙∙C distances ~3.4 Å) and assess packing efficiency .

- Twinned data refinement : Use SHELXPRO to model disorder in high-symmetry space groups (e.g., P2₁/c) .

What are the limitations of current cytotoxicity data, and how can in vitro-in vivo translation be improved?

Advanced Research Question

- False positives : Address via counter-screens (e.g., mitochondrial toxicity assays) .

- Pharmacokinetics : Microsomal stability assays (e.g., CYP450 metabolism) and plasma protein binding studies predict bioavailability .

- In vivo models : Zebrafish xenografts or PDX models better replicate human tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.